2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide is a complex organic compound characterized by its unique molecular structure This compound features a benzo[d][1,3]dioxole moiety linked to a pyrimidinyl ethyl group through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the pyrimidinyl ethyl group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a suitable pyrimidinyl ethyl halide in the presence of a base such as potassium carbonate.
Formation of the propanamide linkage: The final step involves the amidation of the intermediate with a propanoyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine
- 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol
- 2-(benzo[d][1,3]dioxol-5-yloxy)acetic acid
Uniqueness
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide is unique due to the presence of both the benzo[d][1,3]dioxole and pyrimidinyl moieties, which impart distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-11(24-12-3-4-13-14(9-12)23-10-22-13)15(20)17-6-8-19-7-2-5-18-16(19)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXKRVCMYHTEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=NC1=O)OC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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